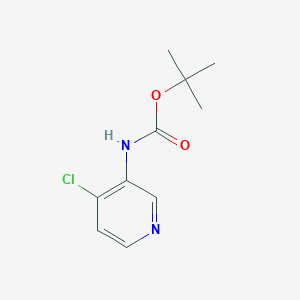
(2E)-2-Cyano-3-thien-3-ylacrylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The “2E” in its name indicates that it has a trans configuration around the carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyano group could undergo reactions such as hydrolysis, reduction, or addition. The carbon-carbon double bond in the acrylic acid part could participate in reactions such as addition or polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and carboxylic acid groups could impact its solubility, while the carbon-carbon double bond could affect its reactivity .Scientific Research Applications
Solar Cell Applications
The compound (2E)-2-Cyano-3-thien-3-ylacrylic acid, as part of various organic sensitizers, has demonstrated significant potential in solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been engineered at a molecular level. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. For example, the functionalized unsymmetrical organic sensitizers demonstrated an overall conversion efficiency of 8.01% under standard AM 1.5 sunlight in dye-sensitized solar cells. This efficiency is attributed to the strong conjugation across the thiophene-cyanoacrylic groups, as confirmed by DFT/TDDFT calculations, highlighting their structural, electronic, and optical properties relevant for solar cell applications (Kim et al., 2006).
Corrosion Inhibition
Another application of related compounds involves the corrosion inhibition of mild steel in acidic media. A new corrosion inhibitor, incorporating thiophene units, has shown effective reduction in steel corrosion, particularly in HCl environments. The study reveals that compounds like 3,5-bis(2-thienyl)-4-amino-1,2,4-triazoles exhibit anodic inhibition properties, with their adsorption obeying the Langmuir adsorption isotherm, indicating potential applications in corrosion protection strategies (Bentiss et al., 1999).
Anticancer Research
Thiophene derivatives, including those structurally similar to (2E)-2-Cyano-3-thien-3-ylacrylic acid, have been explored for their anticancer properties. Research indicates that certain configurations of thiophene-based compounds can act as potent inhibitors against various cancer cell lines. For instance, compounds synthesized from 3-aminopyridine-2-carboxylic acid esters and cyanoacetamide derivatives have shown promising in vitro anticancer activities, underscoring the potential of thiophene derivatives in medicinal chemistry and drug design (Saad & Moustafa, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyano-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIFLEDEUPEDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126058-25-1 | |
| Record name | 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)








